Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate
Overview
Description
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate is an organic compound with the molecular formula C11H14O5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two hydroxymethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-bis(hydroxymethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-bis(formyl)phenoxyacetic acid or 3,5-bis(carboxy)phenoxyacetic acid.
Reduction: Formation of 2-(3,5-bis(hydroxymethyl)phenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the phenoxyacetate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-dihydroxyphenoxy)acetate
- Methyl 2-(3,5-dimethoxyphenoxy)acetate
- Methyl 2-(3,5-dichlorophenoxy)acetate
Uniqueness
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate (CAS Number: 1107630-95-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of phenoxyacetic acid characterized by the presence of two hydroxymethyl groups at the 3 and 5 positions of the phenyl ring. Its molecular formula is C11H14O5, indicating the presence of hydroxyl and ester functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites on target proteins, while the phenoxyacetate moiety can engage with hydrophobic regions. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating notable effectiveness:
- Bacterial Inhibition : The compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it had minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.
- Fungal Activity : It also exhibited antifungal properties against common strains such as Candida albicans, suggesting potential applications in treating fungal infections.
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.039 |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in colorectal cancer models. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines expressing wild-type p53:
- Cell Line Studies : In experiments involving HCT116 colon cancer cells, the compound demonstrated an IC50 value indicative of effective growth inhibition.
- Mechanistic Insights : The modulation of p53 activity was noted, enhancing its stability and transcriptional capabilities, which are crucial for tumor suppression.
Cell Line | IC50 (µM) |
---|---|
HCT116 p53 +/+ | 4.43 |
HCT116 p53 -/- | >23.50 |
Case Studies
- Colorectal Cancer Research : A study examining the effects of this compound on colorectal cancer cells revealed that it synergizes with conventional chemotherapeutics like doxorubicin and cisplatin, enhancing their efficacy without increasing toxicity.
- Antimicrobial Efficacy : In a comparative study of various monomeric alkaloids, this compound was highlighted for its superior antimicrobial activity against multiple strains, reinforcing its potential as a therapeutic agent.
Properties
IUPAC Name |
methyl 2-[3,5-bis(hydroxymethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-11(14)7-16-10-3-8(5-12)2-9(4-10)6-13/h2-4,12-13H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQATXCVAZBXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.